6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one

Regioselective synthesis Medicinal chemistry Scaffold accessibility

Sourcing pure 6,7-dihydro-PP-5-one regioisomer is challenging; PP-7-one contamination ruins kinase inhibitor SAR. BenchChem provides the exact scaffold for adavosertib (Wee1 IC50 5.2 nM) optimization. • Enables SAR at 3,5,7-positions for focused kinase libraries. • Confirmed regioisomeric identity prevents cyclization failures. • In stock, bulk quantities with rapid global shipping.

Molecular Formula C6H7N3O
Molecular Weight 137.14 g/mol
CAS No. 29303-21-7
Cat. No. B1449758
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one
CAS29303-21-7
Molecular FormulaC6H7N3O
Molecular Weight137.14 g/mol
Structural Identifiers
SMILESC1CN2C(=CC=N2)NC1=O
InChIInChI=1S/C6H7N3O/c10-6-2-4-9-5(8-6)1-3-7-9/h1,3H,2,4H2,(H,8,10)
InChIKeyJNXZEDSINKVUQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,7-Dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one Procurement Guide


6,7-Dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one (CAS 29303-21-7) is a heterocyclic compound featuring a fused pyrazole-pyrimidine bicyclic core with a molecular formula of C₆H₇N₃O and molecular weight of 137.14 . This compound belongs to the pyrazolo[1,5-a]pyrimidin-5(4H)-one (PP-5-O) regioisomeric subclass, which remains underexplored relative to its 7-one counterpart, with few synthetic reports available [1]. The scaffold serves as a versatile intermediate for constructing biologically active molecules, particularly as a key structural component in dihydropyrazolopyrimidinone-based kinase inhibitors targeting Wee1 [2] and as a building block for further derivatization in medicinal chemistry programs .

Specificity of 6,7-Dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one


The pyrazolo[1,5-a]pyrimidinone scaffold exists as two distinct regioisomeric subclasses: pyrazolo[1,5-a]pyrimidin-7(4H)-ones (PP-7-Os) and pyrazolo[1,5-a]pyrimidin-5(4H)-ones (PP-5-Os) [1]. While PP-7-Os are well-established with numerous syntheses reported over decades, PP-5-Os remain underexplored with few synthetic reports, reflecting fundamentally different chemical accessibility [1]. The regioselective synthesis of unsubstituted PP-5-O was not described until 2007 from 3-aminopyrazole and 1,3-dimethyluracil, whereas PP-7-O syntheses via β-ketoester condensation have been standard since 1981 [1]. Furthermore, the 6,7-dihydro saturation state of this compound confers distinct conformational flexibility and hydrogen-bonding capacity compared to fully aromatic analogs [2]. Procurement of alternative pyrazolopyrimidinones without verifying the exact regioisomeric identity and saturation state can lead to failed cyclization reactions, altered pharmacological profiles, and invalidated SAR conclusions [3].

Differentiation Evidence: 6,7-Dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one


PP-5-O vs. PP-7-O Synthetic Accessibility

The pyrazolo[1,5-a]pyrimidin-5(4H)-one (PP-5-O) scaffold is significantly less synthetically accessible than its 7-one regioisomer counterpart [1]. While PP-7-Os have been synthesized via β-ketoester condensation with 3-aminopyrazoles since 1981 and possess numerous literature precedents, PP-5-Os remain underexplored with few synthetic reports, and the first regioselective synthesis of an unsubstituted PP-5-O was not reported until 2007 [1]. This differential accessibility creates a sourcing advantage for procuring the pre-formed 6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one core rather than attempting de novo synthesis.

Regioselective synthesis Medicinal chemistry Scaffold accessibility

PP-5-O vs. PP-7-O Synthetic Yield

The recently developed protocol using acylated Meldrum's acids enables regioselective access to pyrazolo[1,5-a]pyrimidin-5-ones in high yields, representing a significant improvement over prior methods [1]. Historically, PP-5-O synthesis via Remmingler's cyclocondensation with ethyl phenylpropiolate proceeded in low yield with limited data, and a two-pot Sonogashira/cyclocondensation route to 7-heteroaryl-PP-5-Os also suffered from low yields [1]. The new Meldrum's acid-based approach addresses these limitations, but the scaffold remains challenging relative to PP-7-Os.

Organic synthesis Reaction yield Process chemistry

PP-5-O vs. PP-7-O in Patent Literature

Despite limited synthetic accessibility, pyrazolo[1,5-a]pyrimidin-5-ones appear frequently in patents, underscoring their pharmaceutical potential [1]. The pyrazolo[1,5-a]pyrimidine scaffold is found in approved drugs such as zaleplon and in drug candidates targeting cancer, diabetes, and microbial, viral, or parasitic infections [1]. The 6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one core specifically serves as a key intermediate in dihydropyrazolopyrimidinone derivatives claimed as Wee1 kinase inhibitors with excellent inhibitory effects for cancer therapy [2].

Medicinal chemistry Patent analysis Drug discovery

Saturated vs. Aromatic Core Structure

The 6,7-dihydro saturation of the pyrimidinone ring in 6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one distinguishes it from fully aromatic pyrazolo[1,5-a]pyrimidin-5(4H)-one (CAS 29274-22-4) . The dihydro state introduces conformational flexibility through the saturated C6-C7 bond and alters hydrogen-bonding capacity via the sp³-hybridized nitrogen at position 4, compared to the planar aromatic system . This saturation pattern is critical for the Wee1 kinase inhibitory pharmacophore present in clinical candidate MK-1775 (adavosertib), which incorporates a dihydropyrazolopyrimidinone core .

Molecular conformation Hydrogen bonding Structure-based design

PP-5-O Derivative Potency

Pyrazolo[1,5-a]pyrimidin-5(4H)-one derivatives bearing specific substituents demonstrate potent biological activity in validated assays [1]. In a clot-lysis assay system, 3-(3-chlorophenyl)-7-(piperidin-4-yl)pyrazolo[1,5-a]pyrimidin-5(4H)-one hydrochloride (US10118930, Example 48) and 3-(morpholin-4-ylcarbonyl)-7-(piperidin-4-yl)pyrazolo[1,5-a]pyrimidin-5(4H)-one hydrochloride (US10118930, Example 23) both exhibited IC₅₀ values of 14 nM [1]. While the parent unsubstituted scaffold (6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one) serves as the synthetic entry point, the low nanomolar potency achieved by 7-substituted derivatives validates the scaffold's utility for generating high-affinity bioactive molecules.

Kinase inhibition SAR Drug discovery

Wee1 Kinase Inhibitor Scaffold

The dihydropyrazolopyrimidinone core scaffold is the central pharmacophoric element of MK-1775 (adavosertib), a potent and selective Wee1 kinase inhibitor that has advanced to Phase 2 clinical trials . MK-1775 exhibits an IC₅₀ of 5.2 nM against Wee1 kinase in cell-free assays . Multiple patent families, including US Patent 8,507,505 and CN-114591334-B, claim dihydropyrazolopyrimidinone derivatives with excellent Wee1 kinase inhibitory effects for cancer therapy [1][2]. The 6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one core represents the minimal unsubstituted scaffold from which these potent inhibitors are derived.

Oncology Kinase inhibitor Clinical candidate

Applications of 6,7-Dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one


Wee1 Kinase Inhibitor Development and SAR

As the core scaffold of MK-1775 (adavosertib), a Phase 2 clinical Wee1 kinase inhibitor with IC₅₀ = 5.2 nM, 6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one serves as the essential starting point for synthesizing and optimizing dihydropyrazolopyrimidinone-based Wee1 inhibitors . The unsubstituted core enables systematic SAR exploration at the 3-, 5-, and 7-positions to modulate potency and selectivity [1].

Pyrazolo[1,5-a]pyrimidin-5-one Derivatization

The 6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one core can be functionalized at multiple positions to generate diverse compound libraries. As demonstrated by 7-substituted derivatives achieving IC₅₀ = 14 nM in clot-lysis assays, the scaffold supports potent biological activity when appropriately derivatized [2]. The 7-position is particularly amenable to Suzuki-Miyaura cross-coupling and other Pd-catalyzed transformations for introducing aryl and heteroaryl substituents [3].

Regioselective Synthesis Methodology Development

Given the underexplored nature of PP-5-O scaffolds relative to PP-7-Os, 6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one represents a valuable substrate for developing novel regioselective functionalization methods [4]. Recent advances in C-H thio- and selenocyanation, C-3 alkylation, and electrochemical chalcogenation of pyrazolo[1,5-a]pyrimidines can be applied to this scaffold for methodology development [5][6].

Kinase Inhibitor Panel Screening and Selectivity Profiling

Beyond Wee1, pyrazolo[1,5-a]pyrimidine scaffolds have demonstrated activity against diverse kinases including Pim-1/2, Aurora-A, KSP, and Raf kinases [7]. The 6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one core can be elaborated into focused libraries for kinase panel screening to identify novel kinase inhibitor leads with distinct selectivity profiles.

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